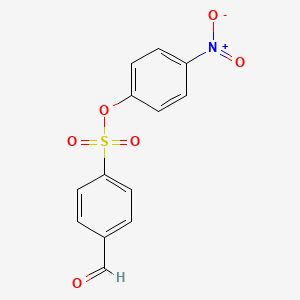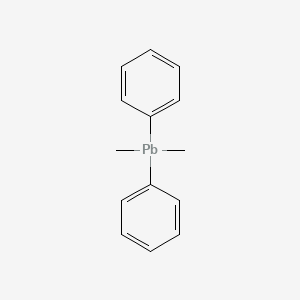
Dimethyldiphenyllead
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyldiphenyllead is an organolead compound with the chemical formula (C6H5)2Pb(CH3)2 It consists of a lead atom bonded to two phenyl groups and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyldiphenyllead can be synthesized through several methods. One common approach involves the reaction of diphenyllead dichloride with methyl lithium or methyl magnesium bromide. The reaction typically proceeds as follows:
(C6H5)2PbCl2+2CH3Li→(C6H5)2Pb(CH3)2+2LiCl
This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the organometallic reagents. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyldiphenyllead undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to lead metal and hydrocarbons.
Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Lead oxides and phenyl or methyl derivatives.
Reduction: Lead metal and hydrocarbons such as benzene or methane.
Substitution: Various substituted organolead compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Investigated for its effects on biological systems, including its potential toxicity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which dimethyldiphenyllead exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The lead atom can form coordination complexes with various biomolecules, disrupting normal cellular functions. Additionally, the phenyl and methyl groups can participate in hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Tetramethyllead: Another organolead compound with four methyl groups bonded to lead.
Triphenyllead chloride: Contains three phenyl groups and one chloride bonded to lead.
Trimethyllead chloride: Comprises three methyl groups and one chloride bonded to lead.
Uniqueness
Dimethyldiphenyllead is unique due to its specific combination of phenyl and methyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
42169-20-0 |
|---|---|
Molecular Formula |
C14H16Pb |
Molecular Weight |
391 g/mol |
IUPAC Name |
dimethyl(diphenyl)plumbane |
InChI |
InChI=1S/2C6H5.2CH3.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H3; |
InChI Key |
CDICTBYWHLIODK-UHFFFAOYSA-N |
Canonical SMILES |
C[Pb](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



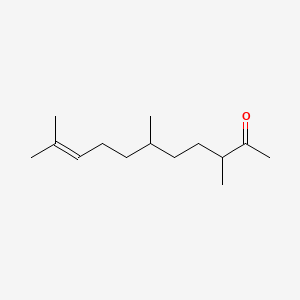

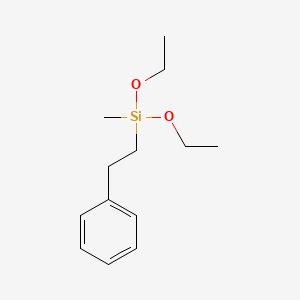
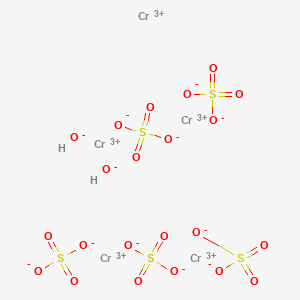

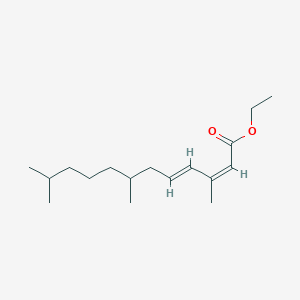
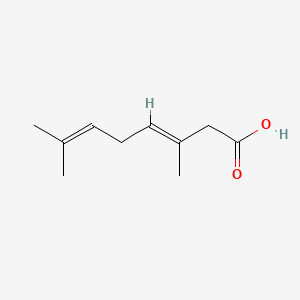
![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
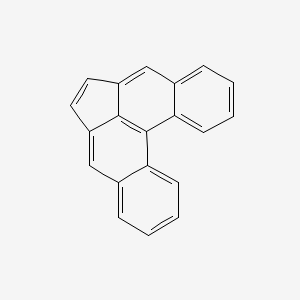
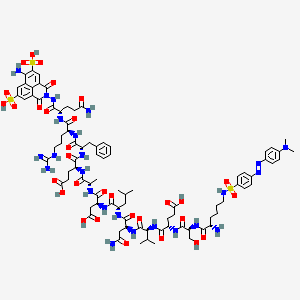
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)

